1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine
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Overview
Description
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a phenyl group and a 1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with soluble epoxide hydrolase, an enzyme that facilitates the hydrolysis of epoxides to diols. This interaction can modulate the enzyme’s activity, potentially leading to altered levels of epoxyeicosatrienoic acids and their corresponding diols . Additionally, 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole may interact with other hydrolases and oxidoreductases, affecting various metabolic pathways.
Cellular Effects
The effects of 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cytotoxicity of certain cell lines, including human liver, breast, and colon cells . By modulating signaling pathways, 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-Methyl-5-((3-phenylpiperidin-1-yl)methyl)-1,2,4-oxadiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, its interaction with soluble epoxide hydrolase involves binding to the enzyme’s active site, leading to inhibition or modulation of its activity . This binding can result in changes in the levels of metabolites and signaling molecules, ultimately affecting cellular processes and gene expression.
Preparation Methods
The synthesis of 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the oxadiazole moiety to the piperidine ring: This step involves the reaction of the oxadiazole intermediate with a piperidine derivative, often facilitated by a coupling reagent.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and environmentally benign reagents.
Chemical Reactions Analysis
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic media, appropriate solvents, and controlled temperatures to ensure the desired transformations.
Scientific Research Applications
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antiviral, and anticancer properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenylpiperidine can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring and different substituents can exhibit diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of the oxadiazole and piperidine moieties, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-methyl-5-[(3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-12-16-15(19-17-12)11-18-9-5-8-14(10-18)13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBILWHOPXMCPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.